Spiraline

Vue d'ensemble

Description

Spirulina is a type of blue-green algae that grows in both fresh and saltwater. It is commercially produced for use in food and supplements. Spirulina is rich in proteins, vitamins, minerals, and bioactive compounds like carotenoids, chlorophyll, and phycocyanin. It has been used as a food source in certain regions and is touted for its potential health benefits .

Synthesis Analysis

Research has investigated the lab-scale synthesis of novel and eco-friendly carbon quantum dots (CQDs) from Spirulina platensis using microwave-assisted technology. These CQDs have shown promise in photocatalytic textile industry applications, particularly in dye degradation .

Molecular Structure Analysis

Spirulina’s molecular structure includes proteins, essential amino acids, polyunsaturated fatty acids, vitamins, and minerals. It also contains antioxidants like C-phycocyanin and beta carotene .

Physical And Chemical Properties Analysis

Spirulina’s physical properties include its spiral shape, while its chemical properties involve its nutrient complexity and density. Research on its growth conditions and harvesting processes is essential .

Applications De Recherche Scientifique

Digital Signal Processing (DSP) and Code Generation : SPIRAL is a system that automatically generates high-performance code for linear DSP transforms, which are critical in scientific computing. This system intelligently explores algorithmic and implementation choices for optimal performance on different computing platforms (Püschel et al., 2005).

Magnetoelectric Effect in Noncollinear Magnets : A study presents a new mechanism of the magnetoelectric effect in noncollinear magnets, with applications to spiral spin structures. This research is significant in understanding magnetic materials and their applications in technology (Katsura, Nagaosa, & Balatsky, 2004).

Health Behaviour Theories and Research Process : The spiral-shaped process of research is discussed in the context of health behavior theories. This approach alternates between inductive and deductive phases, similar to walking along a spiral path leading to new discoveries (Schwarzer, 2014).

eHealth Promotion Programs : The Spiral Technology Action Research (STAR) model for developing eHealth promotion programs integrates technology development, community involvement, and continuous improvement in a spiral cycle. This model is exemplified by the development of the Smoking Zine, a youth smoking prevention website (Skinner, Maley, & Norman, 2006).

Spiral Model in Software Process Models : The Spiral Model is a risk-driven process model in software engineering that tailors project-specific process models based on the specific risks associated with a given project. This model plays a crucial role in managing risks in new software development (Gomaa, Kerschberg, & Farrukh, 2000).

Application of Graphene Nanoplatelets in Cooling Systems : A study on the use of graphene nanoplatelets in an eco-friendly nanofluid within a spiral liquid block for cooling electronic processors. This research highlights the importance of material and design innovations in enhancing cooling efficiency in electronic devices (Bahiraei & Mazaheri, 2021).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Spirulina, scientifically known as Arthrospira platensis, is a blue-green microalga recognized for its nutritional benefits and potential therapeutic effects .

Target of Action

Spirulina targets various systems in the body, including the immune system, the cardiovascular system, and the nervous system . It has been shown to improve immune function by increasing the production of antibodies and white blood cells . In the cardiovascular system, Spirulina has been found to have antihypertensive, antidiabetic, and antihyperlipidemic properties . In the nervous system, Spirulina has demonstrated neuroprotective properties .

Mode of Action

Spirulina interacts with its targets primarily through its bioactive compounds, such as phycocyanins, phenols, and polysaccharides . These compounds exert anti-inflammatory, antioxidant, and immunomodulatory effects . For instance, Spirulina controls the immune systems by modulating the gut microbiota and upregulating toll-like receptors 2 and 4 (TLR2 and TLR4) .

Biochemical Pathways

Spirulina affects several biochemical pathways. It activates cellular antioxidant enzymes, inhibits lipid peroxidation and DNA damage, scavenges free radicals, and increases the activity of superoxide dismutase and catalase . It also modulates the gut microbiota and triggers immunity . Furthermore, Spirulina-derived tripeptides can modulate the renin–angiotensin system (RAS), which has a central function in the regulation of blood pressure .

Pharmacokinetics

It is known that spirulina is slowly absorbed following oral administration . It is also known that Spirulina and its bioactive compounds can be detected in the blood after ingestion, indicating that they are bioavailable .

Result of Action

The molecular and cellular effects of Spirulina’s action are diverse. It has been shown to prevent skeletal muscle damage under conditions of exercise-induced oxidative stress . It can stimulate the production of antibodies and up- or downregulate the expression of cytokine-encoding genes to induce immunomodulatory and anti-inflammatory responses . Moreover, Spirulina has been found to have anticancer properties due to its ability to inhibit tumor growth and encourage apoptosis (programmed cell death) in cancer cells .

Action Environment

The action, efficacy, and stability of Spirulina are influenced by various environmental factors. For instance, Spirulina grows best in very alkaline environments, although it may flourish across a wide variety of pH values . Lighting, temperature, inoculation volume, stirring speed, dissolved particles, pH, water quality, and overall micronutrient richness are only a few of the environmental parameters influencing spirulina production .

Propriétés

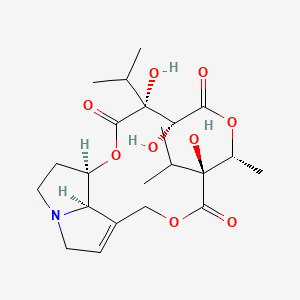

IUPAC Name |

(1R,4R,5R,8R,9S,19R)-4,5,9-trihydroxy-8-methyl-4,9-di(propan-2-yl)-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO9/c1-11(2)21(28)13(5)31-18(25)17(24)22(29,12(3)4)20(27)32-15-7-9-23-8-6-14(16(15)23)10-30-19(21)26/h6,11-13,15-17,24,28-29H,7-10H2,1-5H3/t13-,15-,16-,17+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUMEODPCRJUBC-JLWRCLLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)OCC2=CCN3C2C(CC3)OC(=O)C(C(C(=O)O1)O)(C(C)C)O)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC(=O)[C@]([C@H](C(=O)O1)O)(C(C)C)O)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227915 | |

| Record name | 7H-(1,5,10)Trioxacyclotetradecino(7,8,9-gh)pyrrolizine-2,5,9(8H)-trione,3,4,11,13,15,16,16a,16b-octahydro-3,4,8-trihydroxy-7-methyl-3,8-bis(1-methylethyl)-, (16aR,16bR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiraline | |

CAS RN |

77156-25-3 | |

| Record name | Spiraline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077156253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-(1,5,10)Trioxacyclotetradecino(7,8,9-gh)pyrrolizine-2,5,9(8H)-trione,3,4,11,13,15,16,16a,16b-octahydro-3,4,8-trihydroxy-7-methyl-3,8-bis(1-methylethyl)-, (16aR,16bR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPIRALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E19XR233QA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

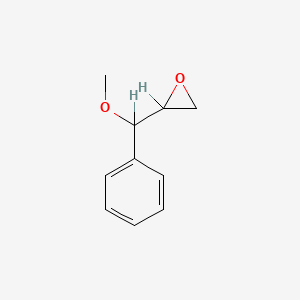

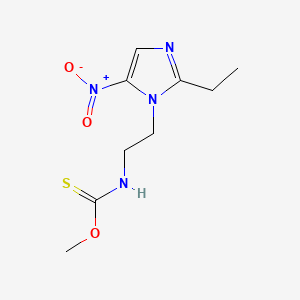

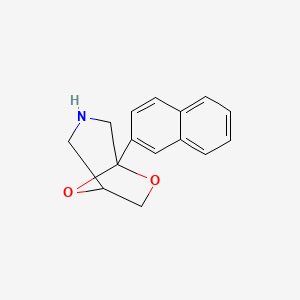

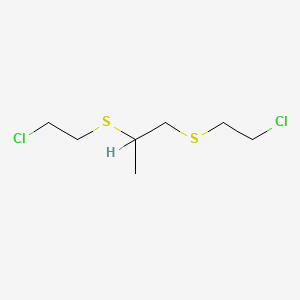

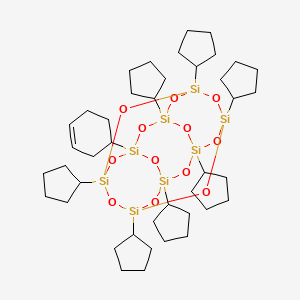

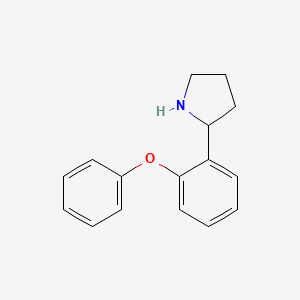

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

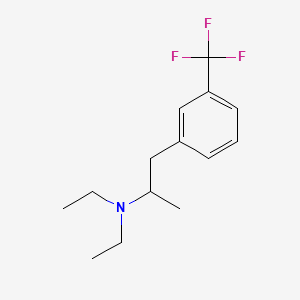

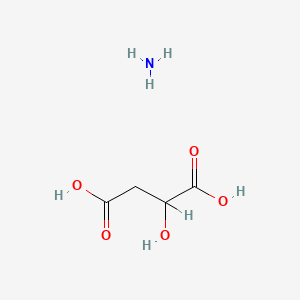

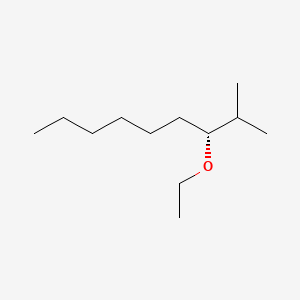

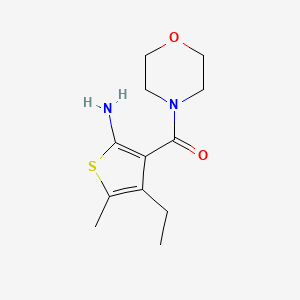

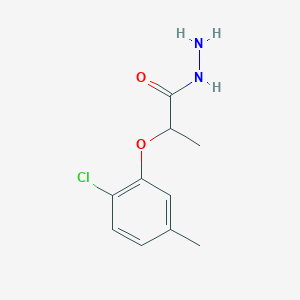

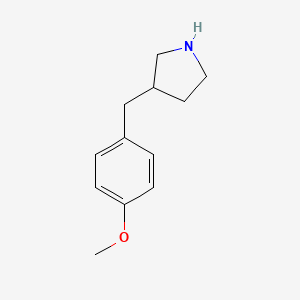

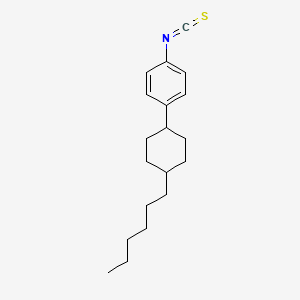

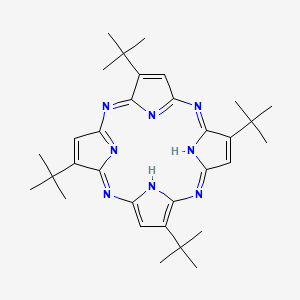

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.